Hodgkinsin

Übersicht

Beschreibung

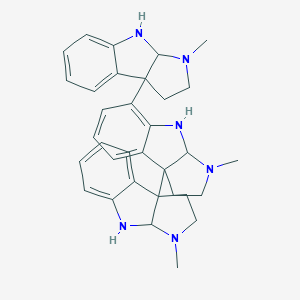

Hodgkinsine is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It is a trimer composed of three pyrrolidinoindoline subunits, with the monomer closely resembling another alkaloid, eseroline . Hodgkinsine has been researched for its antiviral, antibacterial, antifungal, and analgesic effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Properties

Hodgkinsine has been studied for its various pharmacological effects, particularly in the following areas:

- Antioxidant Activity : Research indicates that Hodgkinsine possesses significant antioxidant properties. It has been shown to mitigate oxidative stress in cellular models, which is crucial in preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes Hodgkinsine a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

- Anti-inflammatory Properties : Hodgkinsine has demonstrated the ability to reduce inflammation in preclinical studies. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of Hodgkinsine:

- Cancer Research : A study investigating the effects of Hodgkinsine on cancer cell lines found that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. These findings suggest that Hodgkinsine could be developed into a therapeutic agent for certain types of cancer .

- Diabetes Management : Another study explored the use of Hodgkinsine in models of diabetes, where it was found to improve insulin sensitivity and reduce hyperglycemia-induced oxidative stress. This positions Hodgkinsine as a potential adjunct therapy for managing diabetes .

Wirkmechanismus

Target of Action

Hodgkinsine, an alkaloid found in plants of the genus Psychotria, has been found to act as both a mu opioid agonist and an NMDA antagonist . These are the primary targets of Hodgkinsine and play crucial roles in its mechanism of action. The mu opioid receptors are involved in pain perception, while NMDA receptors are associated with synaptic plasticity and memory function.

Mode of Action

Hodgkinsine interacts with its targets, the mu opioid receptors and NMDA receptors, resulting in significant changes in the body. As a mu opioid agonist, it binds to and activates the mu opioid receptors, mimicking the action of endogenous opioids. This results in analgesic effects, reducing the perception of pain . As an NMDA antagonist, Hodgkinsine binds to NMDA receptors and inhibits their activity, which can lead to a decrease in neuronal excitability .

Biochemical Pathways

Its action as a mu opioid agonist and an NMDA antagonist indicates that it may affect pathways involving these receptors, potentially influencing pain perception and synaptic plasticity .

Result of Action

The molecular and cellular effects of Hodgkinsine’s action primarily revolve around its analgesic effects. By acting as a mu opioid agonist and an NMDA antagonist, Hodgkinsine can potentially reduce pain perception and alter neuronal excitability . This suggests that Hodgkinsine could have significant effects at the cellular level, particularly within neurons.

Biochemische Analyse

Biochemical Properties

Hodgkinsine interacts with various enzymes and proteins, contributing to its biochemical reactions. It acts as both a mu opioid agonist and an NMDA antagonist , mechanisms shared with commonly used painkillers like morphine and ketamine .

Cellular Effects

Hodgkinsine influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its analgesic effects are thought to be one of the components responsible for the effects seen when Psychotria colorata is used in traditional medical practice .

Molecular Mechanism

At the molecular level, Hodgkinsine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its complex structure and multiple chiral centres have led to significant research to elucidate the structure-activity relationships of its various isomers and synthetic derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hodgkinsine change over time. It has been found to increase latency to paw licking in the hot plate test and latency to tail withdrawal in the tail-flick test in mice when administered at a dose of 5 mg/kg .

Dosage Effects in Animal Models

The effects of Hodgkinsine vary with different dosages in animal models. At a dose of 5 mg/kg, it has been found to have analgesic activity

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die enantioselektive Totalsynthese von Hodgkinsin beinhaltet eine Diazen-gesteuerte Assemblierung von Cyclotryptaminfragmenten . Diese Methode ermöglicht die konvergente Synthese hochkomplexer Bis- und Tris-Diazen-Zwischenprodukte. Die Photoextrusion von Distickstoff aus diesen Zwischenprodukten ermöglicht die stereoselektive Bildung aller C3a-C3a‘ und C3a-C7‘ Kohlenstoff-Kohlenstoff-Bindungen sowie der zugehörigen quartären Stereozentren .

Industrielle Produktionsmethoden: Die meisten Forschungsarbeiten konzentrieren sich auf die Synthese im Labormaßstab unter Verwendung fortschrittlicher organisch-chemischer Verfahren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hodgkinsin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu reduzierten Formen des Alkaloids führen kann .

4. Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung komplexer Alkaloidsynthese und Stereochemie.

5. Wirkmechanismus

This compound wirkt sowohl als Mu-Opioid-Agonist als auch als NMDA-Antagonist . Diese Mechanismen werden mit häufig verwendeten Schmerzmitteln wie Morphin und Ketamin geteilt. Es wird angenommen, dass die analgetischen Wirkungen der Verbindung aus der gleichzeitigen Aktivierung dieser Pfade resultieren, ähnlich wie bei klinischen Analgetika wie Methadon und Levorphanol .

Ähnliche Verbindungen:

Eserolin: Teilt eine ähnliche monomere Struktur und Bioaktivität.

Calycosidin: Ein weiteres Pyrrolidinoindol-Alkaloid mit vergleichbaren Synthesewegen.

Quadrigemin C: Strukturell verwandt und durch ähnliche Methoden synthetisiert.

Einzigartigkeit: Die einzigartige trimere Struktur von this compound, die aus drei Pyrrolidinoindol-Untereinheiten besteht, unterscheidet es von anderen ähnlichen Verbindungen. Sein dualer Wirkmechanismus als Mu-Opioid-Agonist und NMDA-Antagonist trägt ebenfalls zu seinem einzigartigen pharmakologischen Profil bei .

Vergleich Mit ähnlichen Verbindungen

Eseroline: Shares a similar monomeric structure and bioactivity.

Calycosidine: Another pyrrolidinoindoline alkaloid with comparable synthesis routes.

Quadrigemine C: Structurally related and synthesized through similar methods.

Uniqueness: Hodgkinsine’s unique trimeric structure, composed of three pyrrolidinoindoline subunits, sets it apart from other similar compounds. Its dual mechanism of action as a mu opioid agonist and NMDA antagonist also contributes to its distinct pharmacological profile .

Biologische Aktivität

Hodgkinsine is an alkaloid primarily derived from plants in the genus Psychotria, particularly Psychotria colorata. This compound has garnered attention for its diverse biological activities, most notably its analgesic properties. This article explores the biological activity of Hodgkinsine, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Hodgkinsine is characterized by its complex structure, which includes three pyrrolidinoindoline subunits. Its molecular formula is with a molar mass of approximately 518.709 g/mol. The compound's intricate stereochemistry results in numerous stereoisomers, which have been the subject of extensive research to determine their individual biological activities and structure-activity relationships (SAR) .

Analgesic Activity

Hodgkinsine has been primarily studied for its analgesic effects. Research indicates that it acts as a mu-opioid receptor agonist and an NMDA receptor antagonist, similar to well-known analgesics like morphine and ketamine. This dual action suggests that Hodgkinsine could be effective in managing pain through multiple pathways .

- Mechanism of Action : Hodgkinsine's analgesic effect is dose-dependent and has been shown to significantly reduce pain responses in animal models. For instance, studies have demonstrated its efficacy in capsaicin-induced pain models, indicating the involvement of NMDA receptors in its analgesic profile .

Antimicrobial Activity

In addition to its analgesic properties, Hodgkinsine exhibits antiviral , antibacterial , and antifungal activities. These effects contribute to its potential therapeutic applications beyond pain management .

Animal Studies

- Tail Flick and Hot Plate Tests : In experimental studies, Hodgkinsine was compared with morphine using tail flick and hot plate tests to measure analgesic efficacy. Results indicated that Hodgkinsine produced significant pain relief comparable to morphine, highlighting its potential as a novel analgesic agent .

- Dose-Response Relationship : A study assessed the dose-response relationship of Hodgkinsine in various pain models. It was found that higher doses resulted in enhanced analgesic effects, suggesting a clear correlation between dosage and efficacy .

Structure-Activity Relationships (SAR)

Research into the SAR of Hodgkinsine has revealed insights into how structural variations influence biological activity. Various synthetic derivatives have been developed to enhance specific pharmacological properties while minimizing side effects associated with traditional opioids .

Eigenschaften

IUPAC Name |

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939524 | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18210-71-4 | |

| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.